REACTION_CXSMILES
|
[N+]([C:4]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[N+:7]([O-])=[CH:6][CH:5]=1)([O-])=O.P(Cl)(Cl)[Cl:16].[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:16][C:4]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[N:7]=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=[N+](C=2CCCCC12)[O-]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto ice (2 Kg)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with chloroform (500 ml)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=NC=2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |